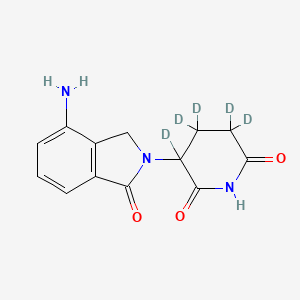
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid
Descripción general
Descripción
The compound is a derivative of an amino acid, specifically an alanine derivative . It contains a fluorenylmethoxycarbonyl (Fmoc) group, which is commonly used in peptide synthesis as a protecting group for the amino group .
Molecular Structure Analysis
The molecular structure of this compound would likely be similar to other Fmoc-protected amino acids . The Fmoc group is a bulky aromatic group, which can have significant effects on the compound’s overall structure and properties .Chemical Reactions Analysis
The chemical reactions involving this compound would likely involve the removal of the Fmoc protecting group, followed by peptide bond formation with another amino acid . The specifics of these reactions would depend on the exact conditions and reagents used .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would likely be similar to other Fmoc-protected amino acids . These compounds are typically solid at room temperature and are relatively stable under normal conditions .Aplicaciones Científicas De Investigación
Hydrogel Formation
Fmoc-®-3-amino-2-phenylpropanoic acid has been used in the formation of physical hydrogels . These hydrogels are formed by low molecular weight gelators, which are small molecules that form higher ordered structures through hydrogen bonding and π–π interactions . The formation of hydrogels based on Fmoc–amino acids is determined by the primary structures of amino acids and the secondary structure arrangement .
Biomedical Applications
Fmoc-®-3-amino-2-phenylpropanoic acid has potential biomedical applications . It has been used to create self-supporting hydrogels based on Fmoc-derivatized cationic hexapeptides . These hydrogels are suitable for biological, biomedical, and biotechnological applications, such as drug delivery and diagnostic tools for imaging .
Tissue Engineering
The hydrogels formed by Fmoc-®-3-amino-2-phenylpropanoic acid have been suggested as promising, tunable, and versatile scaffolds for tissue engineering . These hydrogels have shown remarkable mechanical rigidity and have been found to support Chinese Hamster Ovarian (CHO) cell adhesion .
Peptide Synthesis
Fmoc-®-3-amino-2-phenylpropanoic acid is also used in peptide synthesis . The Fmoc group is a common protecting group used in the synthesis of peptides, and it can be removed under mild basic conditions .
Supramolecular Chemistry
In the field of supramolecular chemistry , Fmoc-®-3-amino-2-phenylpropanoic acid has been used to study highly ordered systems formed through intra- and intermolecular combination by weaker and reversible non-covalent interactions .
Bioprinting Applications
Fmoc-®-3-amino-2-phenylpropanoic acid has been used in bioprinting applications . The hydrogels formed by this compound have been proposed as a scaffold for bioprinting .
Mecanismo De Acción
Target of Action
Fmoc-®-3-amino-2-phenylpropanoic acid, also known as ®-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid, is primarily used in the field of peptide synthesis . Its primary targets are the amino groups of amino acids, which it protects during the synthesis process .
Mode of Action
The compound acts as a protecting group for amines during peptide synthesis . It is introduced by reacting the amine with fluorenylmethyloxycarbonyl chloride (Fmoc-Cl) . The Fmoc group is base-labile, meaning it can be removed under basic conditions . Piperidine is usually preferred for Fmoc group removal as it forms a stable adduct with the dibenzofulvene byproduct, preventing it from reacting with the substrate .
Biochemical Pathways
The Fmoc group plays a crucial role in the chemical synthesis of peptides . It allows for the rapid and highly efficient synthesis of peptides, including ones of significant size and complexity . The use of Fmoc as a temporary protecting group for the amine at the N-terminus in solid-phase peptide synthesis (SPPS) is very widespread .
Result of Action
The use of Fmoc-®-3-amino-2-phenylpropanoic acid in peptide synthesis results in peptides of desired sequence and length . The Fmoc group protects the amino groups during synthesis, and its removal allows for the addition of the next amino acid in the sequence .
Action Environment
The action of Fmoc-®-3-amino-2-phenylpropanoic acid can be influenced by several factors. The efficiency of the reaction could be affected by side reactions and by-product formation . Factors such as the physicochemical behavior, basicity (pKa) and polarity, concentration, and time of reaction of the deprotection reagent can influence the action of the compound . Furthermore, environmental factors such as temperature and pH can also impact the efficacy and stability of the compound during peptide synthesis .
Safety and Hazards
Direcciones Futuras
The study and use of Fmoc-protected amino acids and their derivatives are an active area of research, particularly in the field of peptide synthesis . Future research may focus on developing more efficient synthesis methods, studying the properties of these compounds, and exploring their potential applications .
Propiedades
IUPAC Name |
(2R)-3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-phenylpropanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H21NO4/c26-23(27)21(16-8-2-1-3-9-16)14-25-24(28)29-15-22-19-12-6-4-10-17(19)18-11-5-7-13-20(18)22/h1-13,21-22H,14-15H2,(H,25,28)(H,26,27)/t21-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZPTZPWOHBIHMIJ-NRFANRHFSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30719299 | |
| Record name | (2R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
387.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-3-((((9H-Fluoren-9-yl)methoxy)carbonyl)amino)-2-phenylpropanoic acid | |
CAS RN |
1217722-24-1 | |
| Record name | (2R)-3-({[(9H-Fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylpropanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30719299 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



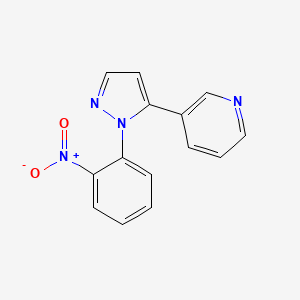
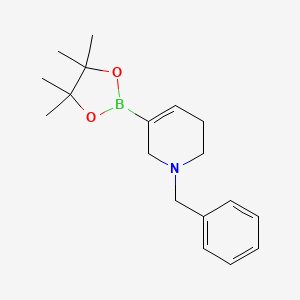
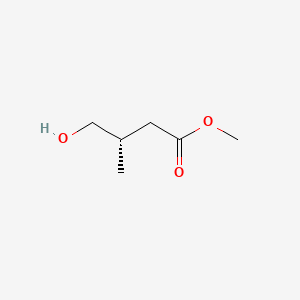
![spiro[6H-furo[2,3-d]pyrimidine-5,1'-cyclopropane]](/img/structure/B593843.png)
![[1-(Cyclohexylmethyl)indol-3-yl]-(4-methylnaphthalen-1-yl)methanone](/img/structure/B593844.png)
![4-[(2-Butyl-5-{3-methoxy-3-oxo-2-[(thiophen-2-yl)methyl]prop-1-en-1-yl}-1H-imidazol-1-yl)methyl]benzoic acid](/img/structure/B593848.png)
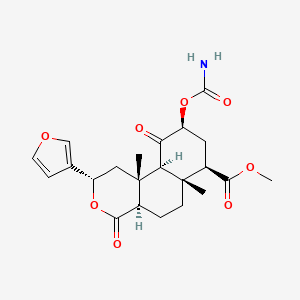

![11,11-Dimethyl-5,11-dihydroindeno[1,2-b]carbazole](/img/structure/B593858.png)
![1H-Pyrrolo[3,2-B]pyridin-5-ylboronic acid](/img/structure/B593859.png)
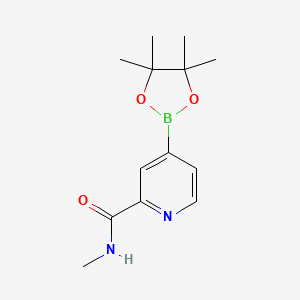
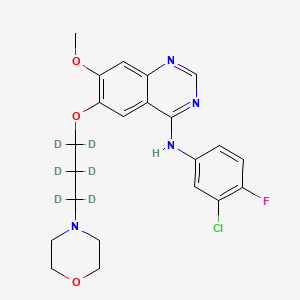
![B-[(1R)-3-methyl-1-[[(2S)-1-oxo-3-(phenyl-2,3,4,5,6-d5)-2-[(2-pyrazinylcarbonyl)amino]propyl]amino]butyl]-boronicacid](/img/structure/B593862.png)
